An In-depth Technical Guide to the NMR Chemical Shift Assignments for 2-chloro-2-phenylpropanoic acid
An In-depth Technical Guide to the NMR Chemical Shift Assignments for 2-chloro-2-phenylpropanoic acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecular structure of a sample. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shift assignments for 2-chloro-2-phenylpropanoic acid, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.
Introduction to the Structural Analysis of 2-chloro-2-phenylpropanoic acid
2-chloro-2-phenylpropanoic acid is a chiral carboxylic acid derivative containing a quaternary stereocenter. Its molecular structure presents a unique combination of functional groups, including a phenyl ring, a carboxylic acid, a chlorine atom, and a methyl group, all attached to a central carbon. Each of these groups exerts a distinct electronic effect, influencing the chemical environment of the nearby nuclei and, consequently, their NMR chemical shifts. Understanding these influences is key to accurately assigning the signals in its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 2-chloro-2-phenylpropanoic acid is anticipated to exhibit signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the acidic proton of the carboxylic acid. The exact chemical shifts are influenced by the solvent used for analysis, with common choices being deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)[1][2].
Expected ¹H NMR Signals:
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm[3]. Its broadness is a result of hydrogen bonding and chemical exchange.
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Phenyl Group Protons (-C₆H₅): The five protons on the phenyl ring will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. Due to the electronic influence of the substituted propanoic acid chain, these protons are not chemically equivalent and will likely appear as a complex multiplet. Protons in the ortho, meta, and para positions will experience slightly different electronic environments.
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Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The presence of the adjacent electronegative chlorine atom and the phenyl group will cause this signal to be shifted downfield compared to a simple alkyl methyl group, likely appearing in the range of 1.8-2.5 ppm.
Predicted ¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 2-chloro-2-phenylpropanoic acid, we expect to see distinct signals for the carboxylic carbon, the quaternary carbon, the aromatic carbons, and the methyl carbon.
Expected ¹³C NMR Signals:
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Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at a downfield chemical shift, typically in the range of 170-185 ppm[4][5].
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Quaternary Carbon (-C(Cl)(Ph)-): This carbon is attached to a chlorine atom, a phenyl group, a carboxylic acid, and a methyl group. The electronegative chlorine atom will cause a significant downfield shift. Its resonance is expected in the range of 60-80 ppm.
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Phenyl Group Carbons (-C₆H₅): The aromatic carbons will resonate in the region of 125-150 ppm[5]. The carbon directly attached to the propanoic acid chain (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons. Due to the substituent effects, it is likely that the ortho and meta carbons will each give rise to a single signal, and the para carbon will have its own unique signal.
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Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon and will appear at the most upfield region of the spectrum, likely in the range of 20-30 ppm[5].
Data Presentation
Table 1: Predicted NMR Chemical Shift Assignments for 2-chloro-2-phenylpropanoic acid
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 | Broad Singlet | 170 - 185 |
| -C₆H₅ | 7.0 - 8.0 | Multiplet | 125 - 150 |
| -C(Cl)(Ph)- | - | - | 60 - 80 |
| -CH₃ | 1.8 - 2.5 | Singlet | 20 - 30 |
Experimental Protocols
Detailed Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of 2-chloro-2-phenylpropanoic acid.
1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-chloro-2-phenylpropanoic acid directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm[1][2]. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. d. Process the ¹H NMR data by applying a Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. f. Integrate the signals to determine the relative proton ratios. g. Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. h. Process and calibrate the ¹³C NMR spectrum in a similar manner to the ¹H spectrum.
Visualizations
Molecular Structure and Atom Labeling
Caption: Molecular structure of 2-chloro-2-phenylpropanoic acid with key atoms labeled for NMR assignment.
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for NMR-based structural elucidation.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-2-phenylpropanoic acid. Retrieved from [Link]
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
